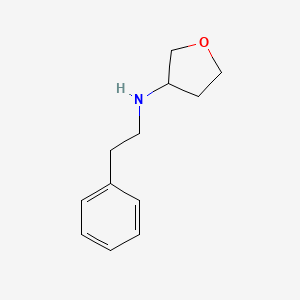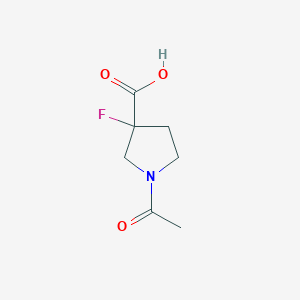
1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid typically involves the fluorination of pyrrolidine derivatives followed by acetylation. The specific synthetic routes and reaction conditions can vary, but a common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Wirkmechanismus
The mechanism of action of 1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of these targets. The acetyl group can also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid can be compared with other fluorinated pyrrolidine derivatives, such as:
1-Acetyl-3-chloropyrrolidine-3-carboxylic acid: Similar in structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
1-Acetyl-3-bromopyrrolidine-3-carboxylic acid: Contains a bromine atom, leading to different chemical and physical properties.
1-Acetyl-3-iodopyrrolidine-3-carboxylic acid: The presence of an iodine atom can significantly alter the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its fluorine atom, which imparts distinct properties such as increased metabolic stability and enhanced binding interactions with biological targets.
Eigenschaften
Molekularformel |
C7H10FNO3 |
|---|---|
Molekulargewicht |
175.16 g/mol |
IUPAC-Name |
1-acetyl-3-fluoropyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C7H10FNO3/c1-5(10)9-3-2-7(8,4-9)6(11)12/h2-4H2,1H3,(H,11,12) |
InChI-Schlüssel |
OAOFZSZHDNWQDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC(C1)(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


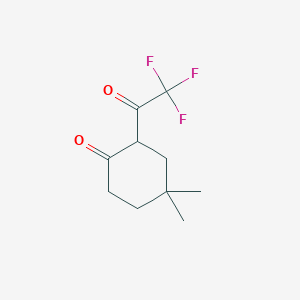
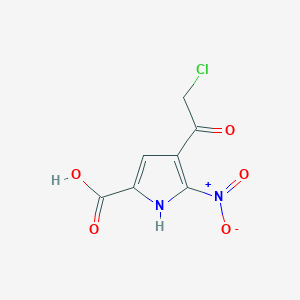
![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13059273.png)
![tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane](/img/structure/B13059278.png)


![3-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13059307.png)
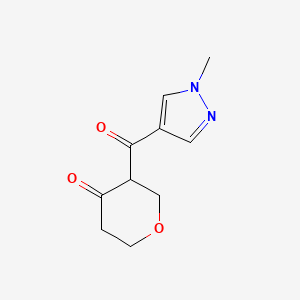
![6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]](/img/structure/B13059316.png)
![ethyl (2S,5Z)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate](/img/structure/B13059327.png)
![2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B13059331.png)

